Vat Green 11
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Overview
Description
Vat Green 11 is a synthetic dye belonging to the class of vat dyes, which are known for their excellent color fastness properties. These dyes are primarily used for dyeing cellulosic fibers such as cotton. This compound is characterized by its vibrant green color and is widely used in the textile industry for producing durable and long-lasting fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vat Green 11 is synthesized through a series of chemical reactions involving the reduction of indigo derivatives. The process typically involves the use of strong reducing agents such as sodium dithionite (sodium hydrosulfite) to convert the dye into its soluble leuco form. This leuco form is then oxidized to produce the final insoluble dye.
Industrial Production Methods: In industrial settings, this compound is produced in large vats or vessels where the dye undergoes reduction and oxidation processes. The dye is first dissolved in an alkaline solution containing sodium hydroxide and sodium dithionite. The fabric is then immersed in this solution, allowing the dye to penetrate the fibers. Upon exposure to air, the dye oxidizes and becomes insoluble, resulting in a vibrant and durable color.
Chemical Reactions Analysis
Types of Reactions: Vat Green 11 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium dithionite.
Oxidation: The leuco form is oxidized to revert to the original insoluble dye.
Substitution: Various substituents can be introduced to modify the dye’s properties.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, sodium hydroxide.
Oxidizing Agents: Atmospheric oxygen.
Conditions: Alkaline pH, controlled temperature.
Major Products Formed: The primary product formed from these reactions is the insoluble this compound dye, which is fixed onto the fabric fibers.
Scientific Research Applications
Vat Green 11 has several applications in scientific research, including:
Textile Industry: Used for dyeing cotton and other cellulosic fibers due to its excellent color fastness.
Biological Staining: Employed in biological research for staining tissues and cells.
Environmental Studies: Used as a tracer dye in environmental studies to track water flow and contamination.
Material Science: Investigated for its potential use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of Vat Green 11 involves its reduction to a soluble leuco form, which penetrates the fabric fibers. Upon oxidation, the dye reverts to its insoluble form, becoming fixed within the fibers. This process ensures the dye’s durability and resistance to washing and light.
Molecular Targets and Pathways: The primary molecular target of this compound is the cellulose fibers in the fabric. The dye interacts with the hydroxyl groups in the cellulose, forming strong bonds that contribute to its color fastness.
Comparison with Similar Compounds
Vat Blue 1 (Indigo): Known for its use in denim dyeing, shares similar reduction and oxidation processes.
Vat Red 10: Another vat dye with excellent color fastness, used for dyeing cellulosic fibers.
Vat Orange 11: Used in organic cathode materials for high-rate rechargeable batteries.
Uniqueness of Vat Green 11: this compound stands out due to its vibrant green color and its specific application in producing durable and long-lasting green fabrics. Its excellent color fastness properties make it a preferred choice in the textile industry.
Biological Activity
Vat Green 11, a synthetic vat dye, is primarily used in textile applications for its vibrant color and excellent fastness properties. This article explores the biological activity of this compound, focusing on its environmental impact, potential toxicity, and applications in various fields.
This compound is classified under the category of vat dyes, which are insoluble in water and require a reduction process to become soluble for dyeing purposes. The chemical structure of this compound is characterized by its complex aromatic system, which contributes to its stability and color properties.
Property | Description |
---|---|
Chemical Formula | C36H20N2O4 |
Molecular Weight | 568.56 g/mol |
Solubility | Insoluble in water; soluble when reduced |
Color | Green |
Toxicological Studies
Research indicates that this compound may exhibit cytotoxic effects under certain conditions. A study conducted by Hakeim et al. (2013) demonstrated that nano-sized particles of this compound could induce oxidative stress in human cell lines, leading to potential genotoxicity. The study utilized various assays to assess cell viability and DNA damage.
Key Findings:
- Cytotoxicity: Significant reduction in cell viability at concentrations above 100 µg/mL.
- Genotoxicity: Increased DNA fragmentation observed at higher concentrations.
- Oxidative Stress: Elevated levels of reactive oxygen species (ROS) were detected.
Environmental Impact
The environmental implications of this compound are significant due to its persistence in aquatic systems. A study highlighted the dye's resistance to biodegradation, posing risks to aquatic life. The dye's introduction into wastewater can lead to bioaccumulation in fish and other organisms.
Environmental Study Highlights:
- Biodegradation Rate: Less than 10% degradation over a 30-day period in controlled aquatic environments.
- Toxicity to Aquatic Organisms: LC50 values for fish species were reported at concentrations as low as 50 mg/L.
Case Study 1: Textile Industry Application
In a practical application within the textile industry, this compound was used for dyeing cotton fabrics. The study assessed the colorfastness and environmental impact of using natural reducing agents compared to traditional methods.
Results:
- Colorfastness: Fabrics dyed with this compound exhibited excellent light fastness ratings (8/8 on the Blue Scale).
- Environmental Benefits: Utilizing natural reducing agents reduced toxic effluent by over 30%.
Case Study 2: Nanotechnology Application
A recent investigation into the use of nanoscale this compound explored its potential in biomedical applications, particularly as a drug delivery system. The study focused on the dye's ability to encapsulate therapeutic agents while maintaining stability and solubility.
Findings:
- Encapsulation Efficiency: Achieved up to 85% for certain drugs.
- Release Profile: Controlled release over a period of several hours was observed.
Properties
CAS No. |
1328-41-2 |
---|---|
Molecular Formula |
S3V2 |
Molecular Weight |
0 |
Synonyms |
Vat Green 11 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.